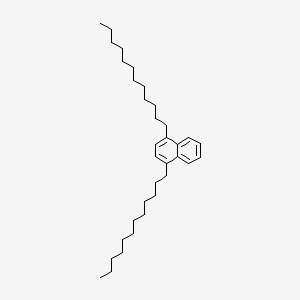
1,4-Didodecylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Didodecylnaphthalene is an organic compound with the molecular formula C34H56 It is a derivative of naphthalene, where two dodecyl groups are attached to the 1 and 4 positions of the naphthalene ring
Métodos De Preparación
The synthesis of 1,4-Didodecylnaphthalene typically involves the alkylation of naphthalene with dodecyl halides. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, palladium-catalyzed reactions have been explored for the synthesis of various naphthalene derivatives, including this compound .
Análisis De Reacciones Químicas
1,4-Didodecylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring. For instance, nitration and sulfonation reactions can be carried out using nitric acid and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields naphthoquinones, while reduction with lithium aluminum hydride produces dihydro derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a surfactant and its interactions with biological membranes.
Medicine: Although not widely used in medicine, its derivatives have been investigated for potential therapeutic applications.
Industry: It is used in the formulation of lubricants and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4-Didodecylnaphthalene largely depends on its chemical structure and the specific reactions it undergoes. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In reduction reactions, it serves as an electron acceptor, resulting in the formation of dihydro derivatives.
The molecular targets and pathways involved in these reactions are primarily related to the naphthalene ring and the dodecyl side chains. The presence of these long alkyl chains can influence the compound’s solubility and reactivity, making it suitable for various applications .
Comparación Con Compuestos Similares
1,4-Didodecylnaphthalene can be compared with other naphthalene derivatives, such as:
1,2-Didodecylnaphthalene: Similar in structure but with dodecyl groups at the 1 and 2 positions.
1,4-Dihydronaphthalene: A reduced form of naphthalene with hydrogen atoms at the 1 and 4 positions.
Naphthalene: The parent compound with no alkyl substitutions.
Propiedades
Número CAS |
28680-67-3 |
|---|---|
Fórmula molecular |
C34H56 |
Peso molecular |
464.8 g/mol |
Nombre IUPAC |
1,4-didodecylnaphthalene |
InChI |
InChI=1S/C34H56/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-32(34-28-24-23-27-33(31)34)26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-30H,3-22,25-26H2,1-2H3 |
Clave InChI |
YCIGVZPUYBRFEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C2=CC=CC=C12)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




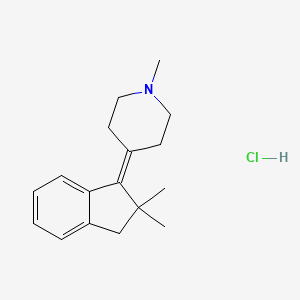
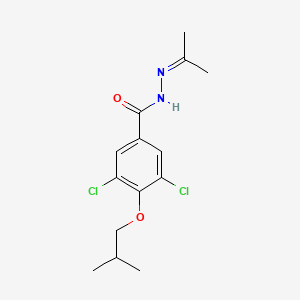
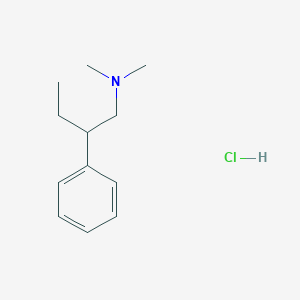
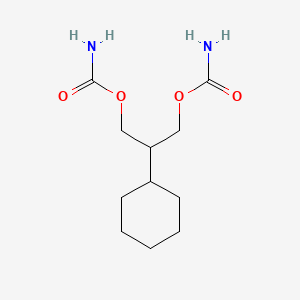
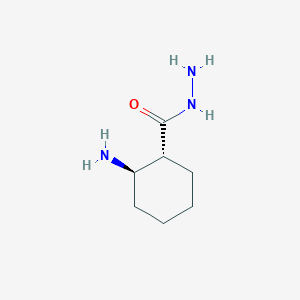
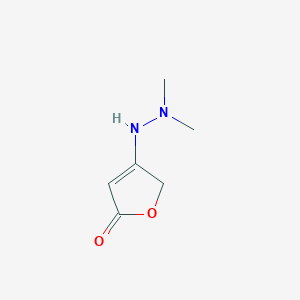

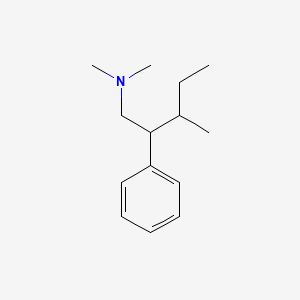
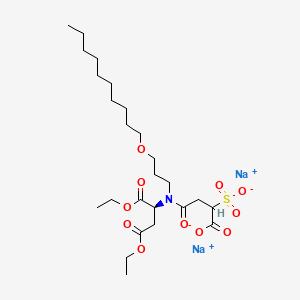
![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)


